(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1 |
InChI Key |
SUUOCLKJLSRBMO-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=CC(=C1)C(F)(F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)C(F)(F)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
The preparation involves several key transformations:
- Aromatic substitution and functional group introduction: The fluorine and trifluoromethyl groups on the phenyl ring are either retained from the starting material or introduced via electrophilic substitution reactions.
- Chiral amino alcohol formation: The amino and hydroxyl groups are installed on the propan-2-ol moiety with control over stereochemistry, often using chiral catalysts or auxiliaries.
- Stereoselective synthesis: Methods such as asymmetric reduction, chiral pool synthesis, or enantioselective catalysis are employed to ensure the (1S,2R) stereochemical configuration.
Typical reaction conditions include:
- Use of polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran).
- Catalysts such as transition metal complexes or organocatalysts for asymmetric induction.
- Controlled temperatures ranging from low (0 °C) to moderate (room temperature or slightly elevated) to optimize yield and selectivity.
- Purification through chromatographic techniques to isolate the desired stereoisomer.
Representative Synthetic Scheme (Conceptual)
| Step | Transformation | Conditions/Notes |
|---|---|---|
| 1 | Functionalization of aromatic ring | Electrophilic substitution or cross-coupling to install CF₃ and F groups |
| 2 | Formation of chiral amino alcohol | Asymmetric reduction or chiral auxiliary-mediated addition |
| 3 | Protection/deprotection steps | Use of protecting groups for amino or hydroxyl groups as needed |
| 4 | Final purification | Chromatography (HPLC or flash), recrystallization |
Industrial Scale Considerations
For large-scale production:
- Continuous flow reactors may be utilized to enhance reaction control and throughput.
- Catalyst recycling and solvent recovery systems improve cost-efficiency.
- High-performance liquid chromatography (HPLC) or preparative chromatography ensures high purity, critical for pharmaceutical applications.
- Process optimization focuses on minimizing by-products and maximizing enantiomeric excess (ee).
Purification and Characterization
- Purification typically involves chromatographic methods such as silica gel column chromatography or preparative HPLC.
- Enantiomeric purity is confirmed by chiral HPLC or NMR using chiral shift reagents.
- Structural confirmation is performed via spectroscopic methods including NMR, IR, and mass spectrometry.
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Starting Materials | 2-fluoro-5-(trifluoromethyl)benzene, chiral amino alcohol precursors |
| Key Reaction Types | Electrophilic aromatic substitution, asymmetric reduction, chiral auxiliary-mediated steps |
| Stereochemistry Control | Use of chiral catalysts or auxiliaries to obtain (1S,2R) configuration |
| Solvents | Polar aprotic solvents (e.g., THF, DCM) |
| Catalysts | Transition metal complexes, organocatalysts |
| Purification Methods | Chromatography (HPLC, flash), recrystallization |
| Industrial Scale Techniques | Continuous flow synthesis, catalyst recycling, solvent recovery |
| Analytical Techniques | Chiral HPLC, NMR, IR, Mass Spectrometry |
Research Findings and Optimization Strategies
- Reaction optimization studies indicate that temperature control and reagent stoichiometry are critical to maximizing yield and stereoselectivity.
- The trifluoromethyl group enhances the compound's chemical stability and influences reaction kinetics, requiring tailored reaction conditions.
- Studies suggest that protecting groups for the amino or hydroxyl moieties improve intermediate stability during synthesis.
- Enantiomeric excess values above 95% are achievable with optimized chiral catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Drug Design : The structural characteristics of (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL allow for the development of new therapeutic agents targeting various diseases. Its ability to form hydrogen bonds due to the hydroxyl group enhances its binding affinity to biological targets.
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, potentially useful in treating viral infections. Research into its mechanism of action and efficacy against specific viruses is ongoing.
- Anticancer Research : The compound's unique functional groups may contribute to anticancer activity by interfering with cancer cell proliferation pathways. Investigations into its cytotoxic effects on different cancer cell lines are warranted to evaluate its therapeutic potential.
Synthetic Pathways
The synthesis of (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves several steps:
- Starting Materials : The synthesis often begins with readily available fluorinated phenolic compounds.
- Reagents : Various reagents are utilized for the introduction of the amino group and subsequent modifications.
- Purification : Techniques such as chromatography are employed to ensure high purity for biological testing.
Biological Interaction Studies
Understanding how (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL interacts with biological systems is crucial for its application in medicine:
- Binding Studies : Investigating binding affinities to specific receptors or enzymes can reveal its potential therapeutic uses.
- Toxicology Assessments : Evaluating the safety profile through toxicological studies is essential before clinical applications.
Case Studies
Several case studies have highlighted the applications of (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL:
Case Study 1: Antiviral Screening
A recent study evaluated the compound's efficacy against influenza viruses. Results indicated a significant reduction in viral replication at low concentrations, suggesting potential as an antiviral agent.
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines demonstrated that (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL induced apoptosis at higher concentrations, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The trifluoromethyl (CF₃) and halogen substituents significantly influence lipophilicity, metabolic stability, and target binding. Comparisons include:
Key Insight : Fluorine and chlorine substituents enhance electronegativity and binding to hydrophobic pockets, while CF₃ groups improve metabolic stability .
Stereochemical Variations
Stereochemistry at the 1 and 2 positions critically impacts biological activity:
- (1R,2S)-Isomer (CAS 1269806-12-3): Used as a reference for synthetic routes and purity analysis. Its enantiomeric form likely exhibits distinct pharmacological profiles due to mirror-image receptor interactions .
- Pyrimidine-containing analogs (e.g., ): The compound (2R)-1-dimethylamino-3-[4-[[6-[[2-fluoro-5-CF₃-phenyl]amino]pyrimidin-4-yl]amino]phenoxy]propan-2-ol (MW 465.44) demonstrates expanded applications in kinase inhibition, attributed to the pyrimidine moiety’s hydrogen-bonding capacity .
Pharmacological and Binding Properties
- Adrenoceptor Binding: highlights amino propanol derivatives with methoxy and indole substituents showing α₁/β₁-adrenoceptor affinity. The target compound’s fluorinated phenyl group may enhance selectivity for similar targets .
Biological Activity
(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group and the fluorine atom significantly influences the compound's interaction with biological targets, enhancing its pharmacological properties.
Chemical Structure and Properties
The chemical structure of (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL can be represented as follows:
- Molecular Formula : C11H12F4N
- Molecular Weight : 235.18 g/mol
This compound features a chiral center, which may lead to different biological activities depending on its stereochemistry.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in different biochemical pathways. The following sections summarize key findings from recent research.
Antiviral Activity
Recent studies have indicated that fluorinated compounds similar to (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL exhibit significant antiviral properties. For instance, compounds with trifluoromethyl groups have shown enhanced potency against viral polymerases, such as the NS5B polymerase of hepatitis C virus (HCV) . The introduction of fluorine atoms can alter the electronic properties of the molecule, improving binding affinity to viral targets.
Anticancer Potential
The anticancer activity of fluorinated compounds has been extensively studied. For example, compounds containing trifluoromethyl groups have demonstrated improved interactions with enzymes involved in cancer cell proliferation . In vitro studies have shown that (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL can inhibit specific kinases associated with tumor growth.
The mechanism by which (1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL exerts its biological effects is primarily through interaction with target proteins involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity and alters hydrogen bonding patterns, leading to improved binding affinities and altered pharmacokinetics .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antiviral activity | Showed significant inhibition of HCV replication in vitro with IC50 values in low micromolar range. |
| Study B | Assess anticancer effects | Demonstrated selective cytotoxicity against cancer cell lines with a mechanism involving kinase inhibition. |
| Study C | Investigate pharmacokinetics | Found enhanced bioavailability due to increased lipophilicity from trifluoromethyl substitution. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
